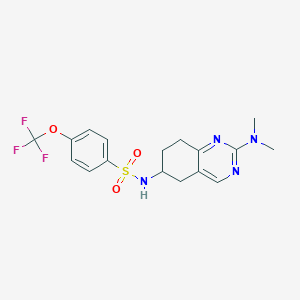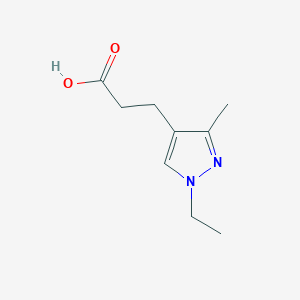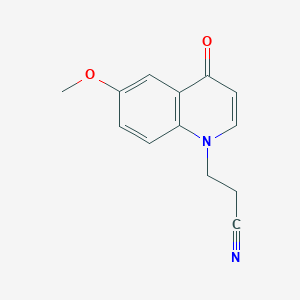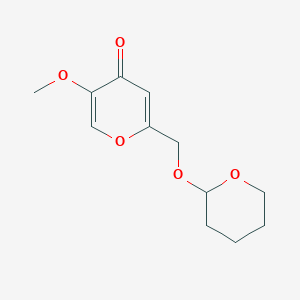![molecular formula C11H18O2 B2541282 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one CAS No. 1889268-73-8](/img/structure/B2541282.png)
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one, is a spirocyclic compound, which is a class of organic compounds characterized by a unique structure where two rings are joined by one common atom. The spirocyclic structure often imparts significant chemical and biological properties to these molecules, making them of interest in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in several studies. For instance, the synthesis of 1-substituted 3,3,7-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones was achieved through a three-component condensation involving anisole homologs, isobutyraldehyde, and nitriles in the presence of concentrated sulfuric acid . This method could potentially be adapted for the synthesis of 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Spirocyclic compounds often exhibit interesting molecular structures due to the presence of the spiro junction. The crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was determined by single-crystal X-ray diffraction, revealing a planar furan ring and a chair conformation cyclohexane ring . Although the exact structure of 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one is not provided, it can be inferred that it may also exhibit a similar interesting conformation due to the spiro junction.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including rearrangements and ring-opening reactions. The study of 1-substituted 3,3,7-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones showed that these compounds could undergo dienone-phenol rearrangement during isolation . Such reactivity could be relevant for 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one, depending on its substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the melting point of 3,3,7-trimethyl-1-methylthio-2-azaspiro[4.5]deca-1,6,9-trien-8-one was reported to be between 63-64°C . The presence of different substituents and functional groups can significantly affect these properties. The compound's solubility, stability, and reactivity are also important characteristics that can be deduced from related compounds' behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study described the synthesis of both enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one, highlighting that the biological activity of the racemate predominantly resides in the S-enantiomer. The S-isomer is identified as a full M2-agonist, whereas the R-isomer lacks M2 efficacy, demonstrating the compound's potential in muscarinic receptor-targeted therapies (Wu et al., 1995).
Muscarinic Agonists for Alzheimer's Treatment
Research into 1-oxa-8-azaspiro[4.5]decanes, including 2,8-dimethyl variants, has explored their utility as M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer's type. This work shows the compound's potential in addressing cognitive decline associated with Alzheimer's disease through modulation of muscarinic receptors (Tsukamoto et al., 1995).
Chemical Synthesis and Modifications
A synthetic approach to various derivatives of carbo(hetero)cyclospirobutanoic lactones has been developed, which involves transformations leading to 2-oxo-1-oxaspiro[4,5]decan derivatives. This research supports the compound's versatility in chemical synthesis for developing novel chemical entities (Kuroyan et al., 1995).
Novel Metabolites and Structural Analysis
A new metabolite, structurally related to 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one, was isolated from Mycosphaerella rosigena, demonstrating the compound's relevance in natural products and potential bioactivity. This research underscores the importance of structural analysis and natural product chemistry (Albinati et al., 1980).
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-oxaspiro[4.5]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVNECOKAKXSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(=O)CC2)CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2541203.png)
![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)
![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)
![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)



![methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate](/img/structure/B2541218.png)